[3-(1,3-benzothiazol-2-yl)propyl]amine hydrochloride hydrate [3-(1,3-benzothiazol-2-yl)propyl]amine hydrochloride hydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC8889325
InChI: InChI=1S/C10H12N2S.ClH.H2O/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10;;/h1-2,4-5H,3,6-7,11H2;1H;1H2
SMILES: C1=CC=C2C(=C1)N=C(S2)CCCN.O.Cl
Molecular Formula: C10H15ClN2OS
Molecular Weight: 246.76 g/mol

[3-(1,3-benzothiazol-2-yl)propyl]amine hydrochloride hydrate

CAS No.:

Cat. No.: VC8889325

Molecular Formula: C10H15ClN2OS

Molecular Weight: 246.76 g/mol

* For research use only. Not for human or veterinary use.

[3-(1,3-benzothiazol-2-yl)propyl]amine hydrochloride hydrate -

Specification

Molecular Formula C10H15ClN2OS
Molecular Weight 246.76 g/mol
IUPAC Name 3-(1,3-benzothiazol-2-yl)propan-1-amine;hydrate;hydrochloride
Standard InChI InChI=1S/C10H12N2S.ClH.H2O/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10;;/h1-2,4-5H,3,6-7,11H2;1H;1H2
Standard InChI Key MSFONDADHMIEHO-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=C(S2)CCCN.O.Cl
Canonical SMILES C1=CC=C2C(=C1)N=C(S2)CCCN.O.Cl

Introduction

Chemical Identity and Structural Properties

Nomenclature and Molecular Composition

The IUPAC name for this compound is 3-(1,3-benzothiazol-2-yl)-1-propanamine hydrochloride hydrate, reflecting its benzothiazole ring system (a fused benzene and thiazole ring) substituted at the 2-position with a propylamine chain . The hydrochloride hydrate form ensures stability, with the salt comprising one molecule of hydrochloric acid and one water molecule per amine group . Key molecular descriptors include:

PropertyValueSource
Molecular FormulaC₁₀H₁₅ClN₂OS
Molecular Weight246.76 g/mol
Purity≥95%
Physical FormSolid
Storage TemperatureRoom temperature (RT)

The InChI code (1S/C₁₀H₁₂N₂S.ClH.H₂O) and SMILES string (Cl.NS(=O)C1=CC=CC2=C1N=C(S2)CCC[N]) provide unambiguous representations of its atomic connectivity .

Crystallography and Conformational Analysis

Structural studies of benzothiazole derivatives often employ single-crystal X-ray diffraction and Hirshfeld surface analysis to elucidate intermolecular interactions. For [3-(1,3-benzothiazol-2-yl)propyl]amine hydrochloride hydrate, the benzothiazole ring exhibits planarity, while the propylamine chain adopts a staggered conformation to minimize steric strain. Hydrogen bonding between the amine group, water molecules, and chloride ions stabilizes the crystal lattice, as observed in analogous compounds .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of benzothiazole derivatives typically involves condensation reactions between 2-aminothiophenol and carbonyl-containing precursors . For this compound, a two-step process is hypothesized:

  • Formation of the benzothiazole core: Reaction of 2-aminothiophenol with a three-carbon aldehyde or ketone under acidic conditions.

  • Amine functionalization and salt formation: Propylamine introduction via nucleophilic substitution, followed by treatment with hydrochloric acid to yield the hydrochloride hydrate .

A patent detailing analogous syntheses reported yields of 85–89% for benzothiazole-hydrazine derivatives under mild conditions (70°C, 2 hours) .

Industrial Production and Quality Control

Commercial suppliers like ChemBridge Corporation and VulcanChem list this compound with ≥95% purity, verified via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) . Certificates of Analysis (COA) and Material Safety Data Sheets (MSDS) are available to ensure compliance with laboratory safety standards .

Biological and Pharmacological Activities

Antimicrobial and Antitubercular Effects

The benzothiazole moiety disrupts bacterial cell wall synthesis, with recent patents highlighting derivatives as anti-tubercular agents . For example, nitro-substituted benzothiazoles showed ≥85% inhibition of Mycobacterium tuberculosis growth at 10 µg/mL .

Neuropharmacological Applications

Benzothiazoles are explored for neuroprotective and antidepressant activities due to their ability to modulate serotonin and dopamine receptors. The propylamine side chain in this compound may enhance blood-brain barrier penetration, though in vivo studies are needed to confirm efficacy.

Applications in Materials Science

Fluorescent Probes

Benzothiazoles serve as fluorophores in bioimaging. The amine group in this compound allows conjugation to biomolecules, enabling tracking of cellular processes via fluorescence microscopy .

Corrosion Inhibitors

In industrial chemistry, benzothiazole derivatives act as corrosion inhibitors for metals. The thiazole sulfur and amine nitrogen atoms adsorb onto metal surfaces, forming protective films.

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